molecular formula C29H32O7S B1672068 Fasiglifam CAS No. 1000413-72-8

Fasiglifam

Numéro de catalogue B1672068
Numéro CAS: 1000413-72-8
Poids moléculaire: 524.6 g/mol
Clé InChI: BZCALJIHZVNMGJ-HSZRJFAPSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

Fasiglifam may affect glucose metabolism and promote ATP synthesis in mitochondria, leading to larger insulin secretion in the long term .


Molecular Structure Analysis

Fasiglifam has a molecular formula of C29H32O7S and a molecular weight of 524.625 . It was found to be the principal drug-related compound in plasma, with 15 metabolites, including the acyl glucuronide, also detected . A novel biotransformation that produced a side-chain shortened metabolite via elimination of CH2 from the acetyl side chain was noted .


Chemical Reactions Analysis

The metabolic pathways of Fasiglifam involved oxygenation, oxidative dealkylation, dehydrogenation, glucuronidation, and GSH conjugation . Fasiglifam may undergo metabolic bioactivation via acyl glucuronide .


Physical And Chemical Properties Analysis

Fasiglifam has a molecular weight of 524.63 and a chemical formula of C29H32O7S . More detailed physical and chemical properties can be found in the Certificate of Analysis .

Applications De Recherche Scientifique

Application in Diabetes Treatment

  • Summary of Application : Fasiglifam, also known as TAK-875, is an oral selective GPR40 agonist. It was developed as a first-in-class agent for the treatment of type 2 diabetes . It works by enhancing glucose-related insulin secretion in the presence of elevated glucose concentration .
  • Methods of Application : In a 12-week phase 2 randomized double-blind placebo- and active comparator (glimepiride)-controlled trial, Fasiglifam demonstrated effectiveness in lowering blood glucose in patients with type 2 diabetes .
  • Results or Outcomes : The study showed that Fasiglifam was effective in lowering blood glucose in patients with type 2 diabetes .

Investigation of Drug-Induced Liver Injury (DILI)

  • Summary of Application : Fasiglifam was withdrawn from Phase III clinical trials due to concerns about drug-induced liver injury (DILI) . Mechanistic studies were conducted to identify potential DILI hazards associated with Fasiglifam .
  • Methods of Application : The study involved treatment of hepatocytes with radiolabeled Fasiglifam and monitoring for covalent binding burden (CVB), hepatic transporter inhibition, mitochondrial toxicity, and liver toxicity in rats .
  • Results or Outcomes : The study found that Fasiglifam resulted in a CVB of 2.0 mg/day, which is above the threshold of 1 mg/day considered to be a risk for DILI . The formation of a reactive acyl glucuronide (AG) and, possibly, an acyl-CoA thioester intermediate in hepatocytes, coupled with inhibition of hepatic transporters and mitochondrial respiration, were identified as key contributors to Fasiglifam-mediated DILI .

Role as an Ago-Allosteric Modulator of FFAR1

  • Summary of Application : Fasiglifam is suggested to act as an ago-allosteric modulator of FFAR1, a free fatty acid receptor .
  • Methods of Application : This conclusion is based on experimental results and the cooperative action of Fasiglifam with endogenous plasma FFAs in human patients as well as diabetic animals .
  • Results or Outcomes : The findings contribute to our understanding of Fasiglifam as an attractive antidiabetic drug with a novel mechanism of action .

Cardiovascular Outcomes Safety Trial

  • Summary of Application : A phase 3 multicenter randomized double-blind placebo-controlled two-arm trial was conducted to evaluate the cardiovascular (CV) safety of Fasiglifam in patients with type 2 diabetes .
  • Methods of Application : The primary objective of the trial was to rule out an upper noninferiority bound >1.3 for a one-sided 97.5% confidence limit of the hazard ratio (HR) for CV composite events during treatment with Fasiglifam compared with placebo .
  • Results or Outcomes : The study enrolled 3,207 participants but was terminated because of liver safety concerns. A primary CV composite outcome occurred in 40 participants, 2.5% each in the Fasiglifam and placebo arms at 12 months (HR 1.05; 95% CI 0.67, 1.63) .

Investigation of Metabolic Activation and Hepatic Transporters

  • Summary of Application : Studies were conducted to investigate the metabolic activation of Fasiglifam and its impact on hepatic transporters .
  • Methods of Application : The study involved treatment of hepatocytes with Fasiglifam and monitoring for covalent binding burden (CVB), hepatic transporter inhibition, and mitochondrial toxicity .
  • Results or Outcomes : The study found that Fasiglifam resulted in a CVB of 2.0 mg/day, which is above the threshold of 1 mg/day considered to be a risk for DILI . Inhibition of MRPs may contribute to liver accumulation of Fasiglifam .

Investigation of Metabolic Activation and Hepatic Transporters

  • Summary of Application : Studies were conducted to investigate the metabolic activation of Fasiglifam and its impact on hepatic transporters .
  • Methods of Application : The study involved treatment of hepatocytes with Fasiglifam and monitoring for covalent binding burden (CVB), hepatic transporter inhibition, and mitochondrial toxicity .
  • Results or Outcomes : The study found that Fasiglifam resulted in a CVB of 2.0 mg/day, which is above the threshold of 1 mg/day considered to be a risk for DILI . Inhibition of MRPs may contribute to liver accumulation of Fasiglifam .

Safety And Hazards

Fasiglifam was terminated in Phase III clinical trials due to liver safety concerns . The incidence of overall adverse events, serious adverse events, and deaths was similar between Fasiglifam and placebo, but a liver signal was identified based primarily on the difference in liver chemistry values in the Fasiglifam group compared with the placebo and active comparator groups . Three serious liver injuries were attributed to Fasiglifam treatment .

Propriétés

IUPAC Name

2-[(3S)-6-[[3-[2,6-dimethyl-4-(3-methylsulfonylpropoxy)phenyl]phenyl]methoxy]-2,3-dihydro-1-benzofuran-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32O7S/c1-19-12-25(34-10-5-11-37(3,32)33)13-20(2)29(19)22-7-4-6-21(14-22)17-35-24-8-9-26-23(15-28(30)31)18-36-27(26)16-24/h4,6-9,12-14,16,23H,5,10-11,15,17-18H2,1-3H3,(H,30,31)/t23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZCALJIHZVNMGJ-HSZRJFAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C2=CC=CC(=C2)COC3=CC4=C(C=C3)C(CO4)CC(=O)O)C)OCCCS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1C2=CC=CC(=C2)COC3=CC4=C(C=C3)[C@@H](CO4)CC(=O)O)C)OCCCS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601025726
Record name ((3S)-6-((3-(4-(3-Methanesulfonylpropoxy)-2,6-dimethylphenyl]phenyl}methoxy)-2,3-dihydro-1-benzofuran-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601025726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

524.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fasiglifam

CAS RN

1000413-72-8
Record name Fasiglifam [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1000413728
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fasiglifam
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12491
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ((3S)-6-((3-(4-(3-Methanesulfonylpropoxy)-2,6-dimethylphenyl]phenyl}methoxy)-2,3-dihydro-1-benzofuran-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601025726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(3S)â??6â??({2',6'â??dimethylâ??4'â??[3â??(methylsulfonyl)propoxy]bipheâ??nylâ??3â??yl}methâ??oxy)â??2,3â??dihydroâ??1â??benzofuranâ??3â??yl]acetic acid hemiâ??hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FASIGLIFAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GLP1W4JXAH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fasiglifam
Reactant of Route 2
Reactant of Route 2
Fasiglifam
Reactant of Route 3
Reactant of Route 3
Fasiglifam
Reactant of Route 4
Reactant of Route 4
Fasiglifam
Reactant of Route 5
Fasiglifam
Reactant of Route 6
Reactant of Route 6
Fasiglifam

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.